(Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one
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Overview
Description
(Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the (4-chloro-2-(trifluoromethyl)phenyl)amino group: This step involves the nucleophilic substitution reaction where the amino group is introduced.
Formation of the methylene bridge: This can be done through a condensation reaction with 1-methyl-1H-pyrrole-2-carbaldehyde.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge.
Reduction: Reduction reactions can occur at the thiazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, especially at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Oxidized derivatives of the thiazole ring.
Reduction products: Reduced forms of the phenyl group or thiazole ring.
Substitution products: Compounds with substituted chloro or trifluoromethyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It can bind to specific receptors in biological systems.
Medicine
Drug Development: The compound can be a lead compound for developing new drugs.
Therapeutic Agents: It may have potential as an anti-inflammatory or anticancer agent.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one: Similar structure but lacks the methyl group on the pyrrole ring.
(Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of the thiazole and pyrrole rings make (Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one unique. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H11ClF3N3OS |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11ClF3N3OS/c1-23-6-2-3-10(23)8-13-14(24)22-15(25-13)21-12-5-4-9(17)7-11(12)16(18,19)20/h2-8H,1H3,(H,21,22,24)/b13-8- |
InChI Key |
OWUTXKRYJGVCGD-JYRVWZFOSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
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